N-Carbamoyl-2-chloro-2-methylpropanamide

Description

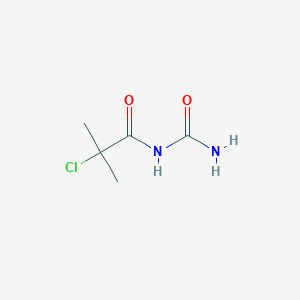

N-Carbamoyl-2-chloro-2-methylpropanamide is a chloro-substituted propanamide derivative characterized by a carbamoyl group (-CONH₂) attached to the nitrogen atom and a chloro-methyl substitution at the second carbon of the propane backbone. Its molecular formula is C₅H₉ClN₂O₂, with a molar mass of 164.55 g/mol.

Properties

CAS No. |

62721-27-1 |

|---|---|

Molecular Formula |

C5H9ClN2O2 |

Molecular Weight |

164.59 g/mol |

IUPAC Name |

N-carbamoyl-2-chloro-2-methylpropanamide |

InChI |

InChI=1S/C5H9ClN2O2/c1-5(2,6)3(9)8-4(7)10/h1-2H3,(H3,7,8,9,10) |

InChI Key |

ANZNXOFTPVXIIL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)NC(=O)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Carbamoylation Reaction: One common method for synthesizing N-Carbamoyl-2-chloro-2-methylpropanamide involves the reaction of 2-chloro-2-methylpropanoic acid with urea in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, leading to the formation of the desired amide.

Alternative Synthesis: Another approach involves the reaction of 2-chloro-2-methylpropanoic acid chloride with ammonium carbamate. This reaction proceeds under mild conditions and yields this compound as the primary product.

Industrial Production Methods: Industrial production of this compound often involves large-scale carbamoylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: N-Carbamoyl-2-chloro-2-methylpropanamide can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-chloro-2-methylpropanoic acid and urea.

Oxidation: Oxidative reactions can convert the amide group to a corresponding carboxylic acid derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used.

Hydrolysis: Acidic hydrolysis typically involves hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

Major Products:

Substitution Reactions: Products include substituted amides, alcohols, or thiols.

Hydrolysis: Major products are 2-chloro-2-methylpropanoic acid and urea.

Oxidation: The primary product is 2-chloro-2-methylpropanoic acid.

Scientific Research Applications

Chemistry:

Intermediate in Organic Synthesis: N-Carbamoyl-2-chloro-2-methylpropanamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.

Biology and Medicine:

Drug Development: The compound is investigated for its potential as a building block in the synthesis of bioactive molecules with therapeutic properties.

Enzyme Inhibition: Research explores its role as an inhibitor of specific enzymes, which could lead to the development of new drugs.

Industry:

Polymer Production: this compound is used in the production of specialty polymers with unique properties.

Agricultural Chemicals: It is a precursor in the synthesis of herbicides and pesticides.

Mechanism of Action

The mechanism by which N-Carbamoyl-2-chloro-2-methylpropanamide exerts its effects involves interactions with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key metabolic enzymes, leading to altered cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares N-Carbamoyl-2-chloro-2-methylpropanamide with two related compounds from the literature:

Key Differences and Implications

Molecular Complexity and Substituents: The target compound’s simplicity (C₅ backbone) contrasts with the thiophene-containing acetamide derivative (C₁₁) and the polycyclic furopyridine compound (C₃₀) . Larger structures often enhance target binding in drug design but may reduce synthetic accessibility.

Electronic Effects :

- The chloro group in all three compounds introduces electrophilicity, but its position varies. In the target compound, steric hindrance from the 2-methyl group may reduce reactivity compared to the unhindered chloroacetamide in .

- The fluorophenyl group in adds electron-withdrawing effects, enhancing metabolic stability in biological systems .

Synthetic Accessibility :

- The target compound’s synthesis likely involves straightforward amidation or chloro-substitution, whereas requires multi-step coupling (e.g., HATU-mediated amide bond formation) , and incorporates heterocyclic thiophene via carbamoylation .

Research Findings and Limitations

- Stability and Reactivity : The methyl group in the target compound may confer greater steric stability compared to smaller analogs, though this remains untested.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.